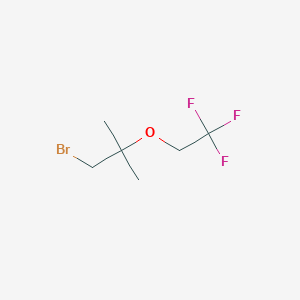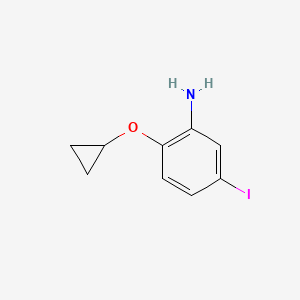
3-(2-Fluoro-4,6-dimethylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluoro-4,6-dimethylphenyl)propanoic acid is an organic compound with the molecular formula C11H13FO2 It is characterized by the presence of a fluorine atom and two methyl groups attached to a phenyl ring, which is further connected to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4,6-dimethylphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4,6-dimethylbenzene.
Friedel-Crafts Acylation: The benzene derivative undergoes Friedel-Crafts acylation with propanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the corresponding ketone.
Reduction: The ketone is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4).
Oxidation: The alcohol is oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate (KMnO4) or Jones reagent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluoro-4,6-dimethylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-(2-Fluoro-4,6-dimethylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluoro-4,6-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Fluoro-4-hydroxyphenyl)propanoic acid
- 3-(2,4-Dimethylphenyl)propanoic acid
- 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
Uniqueness
3-(2-Fluoro-4,6-dimethylphenyl)propanoic acid is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H13FO2 |
|---|---|
Peso molecular |
196.22 g/mol |
Nombre IUPAC |
3-(2-fluoro-4,6-dimethylphenyl)propanoic acid |
InChI |
InChI=1S/C11H13FO2/c1-7-5-8(2)9(10(12)6-7)3-4-11(13)14/h5-6H,3-4H2,1-2H3,(H,13,14) |
Clave InChI |
OJIMAPVACXTKNC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)F)CCC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


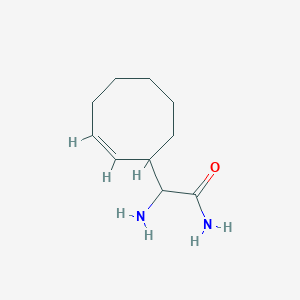
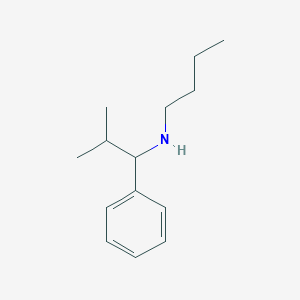
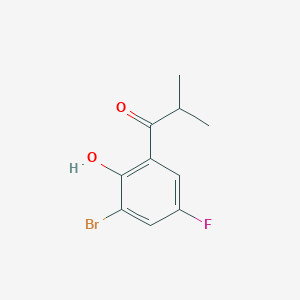
![Sodium 3-[4-(piperidin-1-ylsulfonyl)phenyl]propanoate](/img/structure/B13306054.png)
![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine](/img/structure/B13306057.png)

![1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13306067.png)
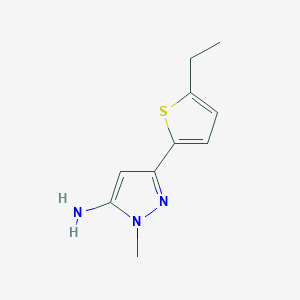
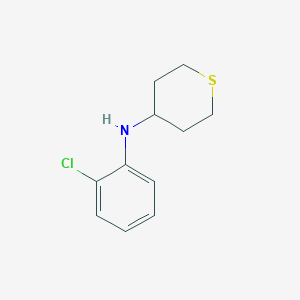
![4-Chloro-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13306087.png)
![3-{[(2-Iodocyclopentyl)oxy]methyl}oxolane](/img/structure/B13306092.png)
![Butyl({1-[4-(methylsulfanyl)phenyl]ethyl})amine](/img/structure/B13306093.png)
